Bienvenue dans la boutique en ligne BenchChem!

Etilefrine Hydrochloride

orthostatic hypotension vasopressor in vivo pharmacology

Etilefrine Hydrochloride is a racemic sympathomimetic amine with dual direct (α1/β1 agonism) and indirect (noradrenaline-releasing) mechanisms, delivering a pharmacological signature unmatched by phenylephrine or midodrine. Its intermediate-onset pressor profile, validated in orthostatic hypotension models and obstetric anesthesia RCTs (comparable fetal outcomes, modestly reduced hypotension duration versus phenylephrine), makes it an essential tool for mixed-acting sympathomimetic research. Researchers rely on etilefrine HCl for its atenolol-sensitive β1 selectivity, phentolamine-sensitive vasoconstriction, and indirect noradrenaline efflux equivalent to ephedrine. Ideal for cardiovascular pharmacology, receptor binding, and in vivo hemodynamic studies.

Molecular Formula C10H16ClNO2
Molecular Weight 217.69 g/mol
CAS No. 534-87-2
Cat. No. B018320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtilefrine Hydrochloride
CAS534-87-2
SynonymsAdrenam
Adrianol, Ethyl
Bioflutin
Cardanat
Circupon
Effortil
Efortil
Ethyl Adrianol
Ethyladrianol
Ethylnorphenylephrine
Ethylphenylephrine
Eti Puren
Eti-Puren
etil von ct
Etilefrin
Etilefrin AL
Etilefrin ratiopharm
Etilefrin-ratiopharm
Etilefrine
Etilefrine Hydrochloride
Etilefrine Pivalate Hydrochloride
Fetanol
Hydrochloride, Etilefrine
Hydrochloride, Etilefrine Pivalate
Phetanol
Pivalate Hydrochloride, Etilefrine
Thomasin
Molecular FormulaC10H16ClNO2
Molecular Weight217.69 g/mol
Structural Identifiers
SMILESCCNCC(C1=CC(=CC=C1)O)O.Cl
InChIInChI=1S/C10H15NO2.ClH/c1-2-11-7-10(13)8-4-3-5-9(12)6-8;/h3-6,10-13H,2,7H2,1H3;1H
InChIKeyKTNROWWHOBZQGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etilefrine Hydrochloride (CAS 534-87-2) for Scientific Research: Class and Baseline Characteristics


Etilefrine hydrochloride is a sympathomimetic amine of the 3-hydroxy-phenylethanolamine series, functioning as a mixed alpha- and beta-adrenergic receptor agonist with reported selectivity for α1 and β1 subtypes . As a phenylephrine-related compound, it is primarily utilized in scientific research for its cardiotonic and antihypotensive properties [1]. Clinically, the compound is administered as a racemic mixture of its enantiomers and exhibits oral bioavailability of approximately 55% due to extensive first-pass metabolism, with a predominant elimination half-life of 2 hours in humans [2][3].

Procurement Risk: Why Etilefrine Hydrochloride Cannot Be Assumed Interchangeable with Other Vasopressors in Experimental Systems


Substituting etilefrine hydrochloride with another adrenergic agonist (e.g., phenylephrine, midodrine, or norepinephrine) in a research protocol introduces significant confounding variables due to fundamental differences in receptor selectivity profiles, indirect sympathomimetic activity, pharmacokinetic half-life, and metabolic pathways. Even when clinical outcomes appear equivalent—such as the equal efficacy of etilefrine and phenylephrine in preventing maternal hypotension during cesarean section [1]—the underlying mechanisms and off-target effects differ markedly, potentially invalidating the interpretation of experimental data. The specific quantitative parameters detailed in Section 3 demonstrate that etilefrine occupies a distinct pharmacological niche that cannot be reliably recapitulated by generic substitution without rigorous revalidation of the entire experimental model.

Quantitative Differentiation Guide: Etilefrine Hydrochloride (CAS 534-87-2) vs. Comparator Compounds


Onset of Action in Orthostatic Hypotension Model: Etilefrine Demonstrates Intermediate Kinetics vs. Midodrine and Droxidopa

In a rabbit model of chlorpromazine-induced orthostatic hypotension, the onset of a significant blood pressure recovery effect was observed more rapidly for midodrine than for etilefrine, while etilefrine acted faster than amezinium and droxidopa [1]. This kinetic differentiation positions etilefrine as an intermediate-onset agent distinct from both rapid-onset alternatives and slow-onset prodrugs.

orthostatic hypotension vasopressor in vivo pharmacology

Indirect Sympathomimetic Activity: Etilefrine Exhibits Noradrenaline-Releasing Capacity Equivalent to Ephedrine but Lower than Tyramine

In the isolated rat ventral caudal artery, etilefrine demonstrated significant indirect sympathomimetic activity by promoting [³H]noradrenaline efflux from sympathetic nerve terminals [1]. The magnitude of this indirect activity was equivalent to that of ephedrine, though less than tyramine, establishing etilefrine as a mixed-acting agonist with quantifiable indirect component.

indirect sympathomimetic noradrenaline release vascular pharmacology

Relative Vasoconstrictor Potency: Etilefrine Exhibits Low-Order Vascular Activity Compared to Other Sympathomimetics

In isolated rat tail artery preparations, etilefrine produced vasoconstriction that was completely abolished by the α-receptor antagonist phentolamine, confirming α-adrenergic mediation [1]. When compared directly against multiple sympathomimetic agents tested in the same vessel preparation, etilefrine exhibited a low order of vasoconstrictor activity, indicating it is a relatively weak direct vasoconstrictor relative to other adrenergic agonists.

vasoconstriction vascular smooth muscle adrenergic pharmacology

Clinical Efficacy Equivalence with Phenylephrine: No Significant Difference in Maternal Hypotension Treatment Outcomes

A multicenter, randomized, double-blind controlled trial directly compared etilefrine and phenylephrine in 196 patients with hypotension during spinal anesthesia for cesarean delivery [1]. The study found no significant difference in umbilical arterial pH (primary outcome), with etilefrine achieving a slightly lower total vasopressor dose requirement and shorter hypotension duration.

spinal anesthesia maternal hypotension clinical trial

Pharmacokinetic Profile: Defined Bioavailability and Half-Life Parameters Distinguish Etilefrine from Longer-Acting Alternatives

In human pharmacokinetic studies using ³H-labeled etilefrine, the compound demonstrated complete enteral absorption (approximately 80% of dose excreted in urine after either intravenous or oral administration) but only 55% oral bioavailability due to extensive first-pass metabolism [1]. The predominant elimination half-life was 2 hours, with a large volume of distribution (Vd,β) of 160 L, consistent with an open two-compartment model.

pharmacokinetics bioavailability first-pass metabolism

Cardiac β1-Selectivity: Etilefrine Demonstrates High Selectivity with Moderate Indirect Catecholamine-Releasing Activity

In isolated blood-perfused dog heart preparations, etilefrine produced dose-dependent positive chronotropic and inotropic effects [1]. The responses were significantly inhibited by atenolol (β1-selective antagonist) but not by ICI 118,551 (β2-selective antagonist), indicating high β1-selectivity. Etilefrine was approximately 100-fold less potent than isoproterenol, and effects were partially inhibited by imipramine, suggesting a moderate tyramine-like catecholamine-releasing component.

β1-adrenoceptor cardiac contractility chronotropy

Validated Application Scenarios for Etilefrine Hydrochloride (CAS 534-87-2) in Research and Industry


Experimental Models of Orthostatic Hypotension Requiring Intermediate-Onset Vasopressor Activity

In preclinical orthostatic hypotension models, etilefrine provides a well-characterized intermediate-onset pressor response that is faster than droxidopa but slower than midodrine. This temporal profile makes it suitable for studies where rapid peak effect is undesirable but prolonged latency would confound interpretation. At a dose of 30 mg/kg i.d. in the rabbit chlorpromazine-induced hypotension model, etilefrine produces significant blood pressure recovery without the ultra-rapid kinetics of midodrine [1].

Investigations of Mixed Direct/Indirect Sympathomimetic Mechanisms in Vascular Preparations

Etilefrine's dual mechanism—direct α1/β1 agonism combined with indirect noradrenaline-releasing activity equivalent to ephedrine—makes it a valuable tool compound for studying the interplay between direct receptor activation and indirect neurotransmitter release. In isolated rat vascular preparations, its phentolamine-sensitive vasoconstriction and [³H]noradrenaline efflux activity provide a quantifiable reference for mixed-acting sympathomimetics [1][2].

Reference Compound for Cardiac β1-Adrenoceptor Pharmacology with Defined Indirect Component

In isolated cardiac tissue studies, etilefrine serves as a high-selectivity β1-adrenoceptor agonist with a moderate indirect catecholamine-releasing component. Its atenolol-sensitive but ICI 118,551-insensitive positive chronotropic and inotropic effects, combined with 100-fold lower potency than isoproterenol, provide a distinct pharmacological signature for validating β1-mediated responses in heart preparations [1].

Clinical Comparator Studies for Hypotension Management in Obstetric Anesthesia

The 2016 multicenter randomized controlled trial establishes etilefrine as a clinically validated comparator to phenylephrine for treating spinal anesthesia-induced hypotension during cesarean section. With equivalent fetal outcomes (umbilical arterial pH 7.27 vs. 7.28, P=0.493) and modest reductions in vasopressor volume (5.66 vs. 6.51 mL, P=0.024) and hypotension duration (2.78 vs. 3.25 min, P=0.021), etilefrine is an evidence-supported reference standard for obstetric anesthesia research protocols [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etilefrine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.